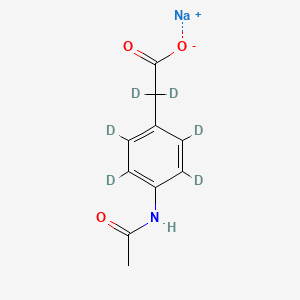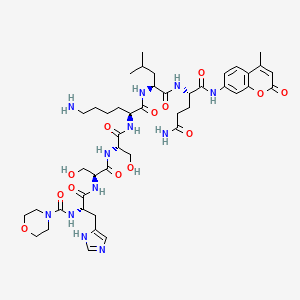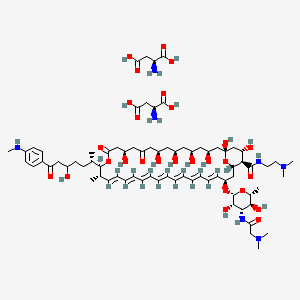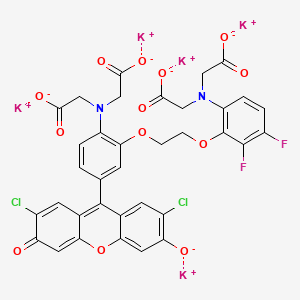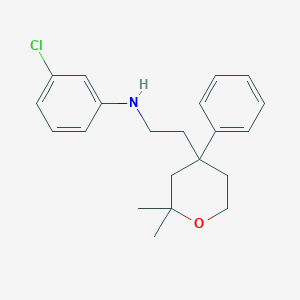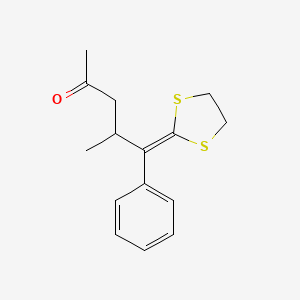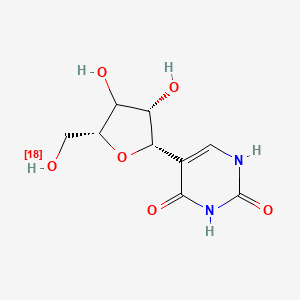
Pseudouridine-O18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudouridine-O18 is a modified nucleoside, often referred to as the “fifth RNA nucleotide.” It is an isomer of uridine, where the uracil is attached to the ribose via a carbon-carbon bond instead of the usual nitrogen-carbon bond. This modification is found in various types of RNA, including transfer RNA, ribosomal RNA, and small nuclear RNA. This compound plays a crucial role in the stability and function of RNA molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pseudouridine involves the isomerization of uridine. One common method is the semi-enzymatic route, which uses adenosine-5’-monophosphate and uracil as starting materials. The reaction is catalyzed by pseudouridine monophosphate glycosidase, which facilitates the conversion of uridine to pseudouridine . Another method involves the selective and atom-economic rearrangement of uridine by cascade biocatalysis, which includes multiple enzyme-catalyzed steps .
Industrial Production Methods
Industrial production of pseudouridine typically involves large-scale enzymatic synthesis. The process is optimized to achieve high yields and purity, often using bioreactors to facilitate the enzymatic reactions. The final product is purified through various chromatographic techniques to ensure its suitability for research and medical applications.
化学反应分析
Types of Reactions
Pseudouridine undergoes several types of chemical reactions, including:
Isomerization: The primary reaction where uridine is converted to pseudouridine.
Substitution: Pseudouridine can participate in substitution reactions, particularly in the presence of specific enzymes.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Enzymes: Pseudouridine synthases are the primary enzymes used in the isomerization process.
Catalysts: Various biocatalysts are employed to enhance the reaction efficiency.
Solvents: Aqueous solutions are commonly used, with specific pH conditions to optimize enzyme activity.
Major Products
The major product of these reactions is pseudouridine itself, which can be further modified to produce derivatives like N1-methyl-pseudouridine, used in mRNA vaccines .
科学研究应用
Pseudouridine-O18 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules.
Biology: Plays a role in the stability and function of various RNA molecules, influencing gene expression and protein synthesis.
Medicine: Incorporated into mRNA vaccines to enhance their stability and reduce immunogenicity.
Industry: Used in the production of synthetic RNA for research and therapeutic purposes.
作用机制
Pseudouridine exerts its effects by stabilizing RNA structures. It enhances base stacking and promotes a C3’-endo conformation of the ribose moiety, which increases the thermal stability of RNA. This modification also affects the hydrogen bonding pattern, providing an extra hydrogen bond donor group (N1H) in the major groove, which can influence RNA-protein interactions and RNA folding .
相似化合物的比较
Similar Compounds
Uridine: The parent compound from which pseudouridine is derived.
N1-methyl-pseudouridine: A derivative of pseudouridine with enhanced stability and reduced immunogenicity, used in mRNA vaccines.
Uniqueness
Pseudouridine is unique due to its ability to enhance the stability and function of RNA molecules. Unlike uridine, pseudouridine can form additional hydrogen bonds, which contribute to the overall stability of RNA structures. This makes it particularly valuable in therapeutic applications, where RNA stability is crucial.
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
246.20 g/mol |
IUPAC 名称 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-((18O)oxidanylmethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5?,6+,7+/m1/s1/i12+2 |
InChI 键 |
PTJWIQPHWPFNBW-YGIQHNHNSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@H](C([C@H](O2)C[18OH])O)O |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)



